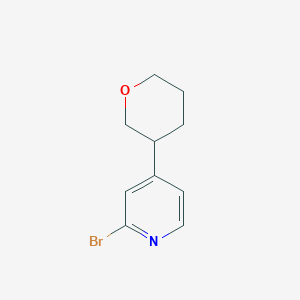

2-Bromo-4-(oxan-3-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

2-bromo-4-(oxan-3-yl)pyridine |

InChI |

InChI=1S/C10H12BrNO/c11-10-6-8(3-4-12-10)9-2-1-5-13-7-9/h3-4,6,9H,1-2,5,7H2 |

InChI Key |

DFJLBJVTLBHBNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2=CC(=NC=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 Oxan 3 Yl Pyridine

Retrosynthetic Analysis and Strategic Disconnections

The design of an efficient synthesis for 2-Bromo-4-(oxan-3-yl)pyridine hinges on a logical retrosynthetic analysis. This process involves strategically disconnecting the target molecule into simpler, more readily available starting materials. Key considerations include the formation of the central carbon-carbon bond between the pyridine (B92270) and oxane rings, the regioselective introduction of the bromine atom, and the control of stereochemistry on the oxane moiety.

Strategic Disconnection Approaches at the Pyridine-Oxane Carbon-Carbon Bond

The primary disconnection strategy for this compound is the cleavage of the C-C bond linking the C-4 position of the pyridine ring and the C-3 position of the oxane ring. This approach leads to two key fragments: a 2-bromo-4-substituted pyridine synthon and a 3-substituted oxane synthon. The nature of the functional groups on these synthons is determined by the choice of the forward-reaction cross-coupling methodology.

Common and effective strategies for forming such aryl-alkyl C-C bonds include transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling would disconnect the target molecule into a 2-bromo-4-halopyridine (e.g., 2-bromo-4-iodopyridine) and an oxan-3-ylboronic acid or its corresponding ester. Alternatively, a Negishi coupling would involve an organozinc reagent derived from a 3-halooxane. Another viable route is the reaction of a Grignard reagent or an organolithium species, prepared from a 3-halooxane, with an appropriately activated 2-bromopyridine (B144113) derivative.

Considerations for Regioselective Introduction of the Bromine Atom at the Pyridine C-2 Position

Achieving regioselective bromination at the C-2 position of a 4-substituted pyridine requires careful consideration of the electronic properties of the pyridine ring and the directing effects of existing substituents. Direct electrophilic bromination of pyridine itself is often challenging and can lead to a mixture of products. Therefore, more controlled methods are necessary.

One powerful strategy is the use of Pyridine N-oxides . The N-oxide group activates the C-2 and C-6 positions towards electrophilic attack. Baran et al. have demonstrated the regioselective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source, a method that avoids harsh reagents like Br₂ or POBr₃. This can even be performed in a one-pot oxidation/bromination sequence.

Another effective method is the Sandmeyer reaction . This involves the diazotization of 2-aminopyridine (B139424) with a nitrite (B80452) source in the presence of hydrobromic acid and bromine. google.comgoogle.com This classical approach provides a reliable route to 2-bromopyridine from the readily available 2-aminopyridine. google.com

The halogen dance reaction offers a pathway to rearrange halogens on the pyridine ring. For example, 2-bromo-4-iodopyridine (B27774) can be synthesized from 2-bromopyridine via a halogen dance reaction using lithium diisopropylamide (LDA) and iodine. researchgate.net This positions a different halogen at C-4, which can be selectively used in subsequent coupling reactions while retaining the C-2 bromine. researchgate.net

Finally, directed ortho-metalation (DoM) can be employed. A directing group on the pyridine ring can guide a strong base like n-butyllithium to deprotonate the adjacent C-2 position, followed by quenching with an electrophilic bromine source such as 1,2-dibromo-1,1,2,2-tetrachloroethane. chemicalbook.com

Stereochemical Control in the Formation of the Oxan-3-yl Moiety

The oxan-3-yl group contains a potential stereocenter at the C-3 position. While the target compound name does not specify a particular stereoisomer, controlling this stereocenter is a critical aspect of a sophisticated synthesis. Stereocontrolled synthesis of substituted oxanes (also known as tetrahydropyrans) can be achieved through several established methodologies.

One approach involves the cyclization of acyclic precursors where the stereocenters have been set previously. For example, cobalt-alkyne complexes have been used to direct the stereoselective cyclization of diols to form substituted tetrahydrofurans and oxanes. researchgate.net Another method is the TiCl₄-promoted three-component coupling reaction of dihydro-2H-pyran, an aldehyde like ethyl glyoxylate, and a nucleophile, which can produce functionalized tetrahydropyrans. nih.gov

Asymmetric synthesis can be achieved using chiral catalysts or auxiliaries . For example, enantioselective reduction of β-halo ketones followed by Williamson ether cyclization is a known method for producing enantioenriched oxetanes and can be conceptually extended to oxanes. acs.org The total synthesis of complex natural products like phorboxazole A has driven the development of highly stereocontrolled methods for constructing substituted oxane rings. nih.gov

Precursor Synthesis: Halogenated Pyridine Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its core building blocks. This section details the synthesis of the required halogenated pyridine intermediates and the functionalized oxane precursors.

Synthesis of 2-Bromo-4-substituted Pyridine Intermediates (e.g., 2-Bromo-4-halopyridines, 2-Bromo-4-alkylpyridines, 2-Bromo-4-hydroxypyridine derivatives)

A variety of 2-bromo-4-substituted pyridines serve as crucial precursors. The choice of the substituent at the C-4 position depends on the chosen coupling strategy.

2-Bromo-4-halopyridines : These compounds are particularly useful for cross-coupling reactions. 2,4-Dibromopyridine can be prepared in good yield from 2-bromopyridine via nitration, N-oxidation, and subsequent treatment with acetyl bromide. semanticscholar.org A convenient one-pot synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine has been achieved through a halogen-dance reaction with LDA and I₂. researchgate.net

2-Bromo-4-alkylpyridines : The synthesis of pyridines bearing alkyl groups has been advanced through modern cross-coupling techniques. researchgate.net For instance, 2-bromo-4-methylpyridine (B133514) is a commercially available starting material that can be used to synthesize more complex molecules. mdpi.com General methods for synthesizing 2-alkylpyridines often involve the reaction of 2-halopyridines with organometallic reagents. researchgate.netorganic-chemistry.org

2-Bromo-4-hydroxypyridine and its derivatives : These precursors offer a handle for further functionalization or can be used in etherification reactions. 2-Bromo-4-hydroxypyridine itself can be synthesized, although specific high-yield methods require careful selection of reagents. vulcanchem.com Protecting the hydroxyl group is often a necessary step. The synthesis of 2-bromo-4-methoxypyridine (B110594) can be achieved by the regioselective C-2 lithiation of 4-methoxypyridine (B45360) followed by bromination, yielding the product in 62% yield. chemicalbook.com Alternatively, bromo-substituted 2-pyridones can be selectively O-alkylated with agents like methyl iodide or benzyl (B1604629) bromide in the presence of silver carbonate to produce bromo-2-alkoxypyridines in high yields. clockss.org

| Precursor | Starting Material(s) | Key Reagents | Yield (%) | Reference |

| 2,4-Dibromopyridine | 2-Bromopyridine | HNO₃/H₂SO₄, m-CPBA, AcBr | 55 (over 3 steps) | semanticscholar.org |

| 2-Bromo-4-iodopyridine | 2-Bromopyridine | LDA, I₂ | 65 | researchgate.net |

| 2-Bromo-4-methoxypyridine | 4-Methoxypyridine | n-BuLi, 1,2-dibromo-1,1,2,2-tetrachloroethane | 62 | chemicalbook.com |

| 5-Bromo-2-methoxypyridine | 5-Bromo-2-pyridone | CH₃I, Ag₂CO₃ | 92 | clockss.org |

| 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine | 2-Bromo-4-pyridinecarboxaldehyde | Ethylene glycol, p-toluenesulfonic acid | 82 | prepchem.com |

Synthesis of Appropriately Functionalized 3-Substituted Oxane Precursors

For a Suzuki coupling, an oxan-3-ylboronic acid or a boronate ester is required. While specific literature for this exact boronic acid is sparse, general methods for preparing alkylboronic esters, such as the reaction of a Grignard reagent with a trialkyl borate, are well-established.

For reactions involving organometallic reagents, 3-halooxanes are the key precursors. These can be synthesized from commercially available starting materials like 3-hydroxytetrahydropyran via standard halogenation reactions (e.g., using PBr₃ or SOCl₂).

More complex functionalized oxanes can be built using multi-step sequences. A three-component coupling reaction promoted by TiCl₄ can unite dihydro-2H-pyran, ethyl glyoxylate, and a nucleophile like allyltrimethylsilane (B147118) to create highly functionalized 2,3-disubstituted tetrahydropyrans. nih.gov The synthesis of 3,3-disubstituted oxetanes from diols has been reported, and similar cyclization strategies can be applied to the synthesis of oxanes. acs.org Furthermore, the total synthesis of natural products containing oxane rings has led to the development of robust methods for creating stereodefined and functionalized oxane building blocks. nih.gov

Formation of the Pyridine-Oxane Carbon-Carbon Bond

The creation of the C-C bond between the pyridine and oxane moieties is a pivotal step in the synthesis of this compound. Various methodologies have been explored to achieve this transformation efficiently and with high selectivity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Several named reactions within this class are applicable to the synthesis of this compound and its analogs.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. rsc.org In the context of synthesizing 4-substituted pyridines, a common approach is the reaction of a pyridine derivative with a suitable boronic acid or ester. mdpi.com For instance, the coupling of a bromopyridine with an oxanylboronic acid derivative in the presence of a palladium catalyst and a base can yield the desired product. The reaction mechanism generally involves the oxidative addition of the palladium catalyst to the bromopyridine, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. rsc.org The choice of ligands, base, and solvent is critical for optimizing the reaction yield and selectivity. orgsyn.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. researchgate.net This method is known for its high functional group tolerance and reactivity. organic-chemistry.org The synthesis of a 4-substituted pyridine via Negishi coupling would involve the reaction of a bromopyridine with an oxanylzinc halide, catalyzed by a palladium or nickel complex. researchgate.net A key advantage of the Negishi reaction is the often milder reaction conditions compared to some other coupling methods. illinois.edu

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.org While a powerful C-C bond-forming reaction, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. organic-chemistry.org For the synthesis of this compound, this would entail the reaction between a bromopyridine and an oxanylmagnesium halide, typically catalyzed by a nickel or palladium complex. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org While not directly applicable to forming the saturated oxane-pyridine bond, it is a crucial reaction for synthesizing precursors or analogs. For example, a bromopyridine can be coupled with an alkyne-containing fragment, which could then be further elaborated to form the oxane ring. rsc.orgscirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Buchwald-Hartwig Amination: Although primarily a C-N bond-forming reaction, the principles and catalyst systems of the Buchwald-Hartwig amination are relevant to the broader field of cross-coupling. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. researchgate.net The development of bulky, electron-rich phosphine (B1218219) ligands for this reaction has significantly advanced the scope of many cross-coupling reactions, including those used for C-C bond formation. researchgate.net

Table 1: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid, boronic ester) | Palladium catalyst and a base | Mild conditions, high functional group tolerance, commercially available reagents. rsc.orgorgsyn.org |

| Negishi | Organozinc | Palladium or Nickel catalyst | High reactivity and functional group tolerance. researchgate.netorganic-chemistry.org |

| Kumada | Organomagnesium (Grignard reagent) | Palladium or Nickel catalyst | High reactivity, but can have limited functional group compatibility. organic-chemistry.orgnih.gov |

| Sonogashira | Terminal alkyne | Palladium catalyst and Copper(I) co-catalyst | Forms a C(sp²)-C(sp) bond, useful for building complex molecules. organic-chemistry.orgrsc.org |

| Buchwald-Hartwig | Amine | Palladium catalyst and a base | Primarily for C-N bond formation, but catalyst development impacts C-C coupling. organic-chemistry.orgresearchgate.net |

Direct C-H Functionalization Approaches Involving Pyridines and Ethers

Direct C-H functionalization has emerged as a more atom- and step-economical approach to forming C-C bonds, as it avoids the pre-functionalization of starting materials. researchgate.net

The direct C-H functionalization of pyridines is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.net However, significant progress has been made in this area. beilstein-journals.org Strategies often involve the use of a directing group to achieve regioselectivity. For the synthesis of 4-substituted pyridines, methods that can selectively functionalize the C4-position are of particular interest. nih.gov

The C-H functionalization of ethers, such as oxane, can be achieved through various means, including radical-based approaches. These methods can generate a nucleophilic carbon-centered radical from the ether, which can then react with an electrophilic partner.

Exploration of Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a viable strategy, particularly when the ring is activated by electron-withdrawing groups or by N-quaternization. google.comgoogle.com In the case of this compound, if a suitable leaving group is present at the 4-position of the pyridine ring, a nucleophilic oxane equivalent could be used to displace it. beilstein-journals.org The reactivity of 4-halopyridines towards nucleophilic substitution is well-established. beilstein-journals.org The quaternization of the pyridine nitrogen enhances its electrophilicity, making it more susceptible to nucleophilic attack at the 4-position. google.comgoogle.com

Another approach is the vicarious nucleophilic substitution (VNS), which involves the reaction of a nucleophile with an electrophilic aromatic ring, typically containing a nitro group. scispace.com This method allows for the formal substitution of a hydrogen atom. scispace.com

Novel Synthetic Routes and Method Development

The quest for more efficient and sustainable synthetic methods has led to the exploration of novel technologies such as photoredox catalysis and electrochemistry.

Photoredox Catalysis in Bromopyridine Functionalization and C-C Bond Formation

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under mild conditions. acs.org This technology has been successfully applied to the functionalization of bromopyridines. nih.govnih.gov

In a typical photoredox cycle for C-C bond formation, a photocatalyst, upon excitation by light, can either oxidize or reduce a substrate to generate a radical. For the synthesis of this compound, a potential pathway could involve the photoredox-mediated generation of an oxanyl radical, which then adds to the pyridine ring. Alternatively, the bromopyridine can be reduced to a pyridyl radical, which can then engage in a coupling reaction. nih.gov The combination of photoredox catalysis with transition metal catalysis (dual catalysis) has proven to be a particularly powerful strategy, expanding the scope of possible transformations. beilstein-journals.org

Electrochemical Methods for Controlled Pyridine Functionalization

Electrochemistry offers a sustainable and powerful tool for organic synthesis, allowing for precise control over redox reactions. nih.gov Electrochemical methods have been developed for the C-H functionalization of pyridines, including carboxylation and deuteration. nih.govnih.gov These methods often proceed through the formation of radical ion intermediates. nih.gov

For the synthesis of this compound, an electrochemical approach could involve the reductive generation of a pyridyl anion from the bromopyridine, which could then react with an electrophilic oxane precursor. Conversely, an oxidative method might generate an electrophilic pyridine species that could be trapped by a nucleophilic oxane derivative. The regioselectivity of these reactions can often be controlled by the choice of electrolyte, electrode material, and other reaction parameters. nih.govsnnu.edu.cn Electrochemical methods can also be used in combination with transition metal catalysis to achieve novel transformations. acs.org

Table 2: Novel Synthetic Methodologies

| Methodology | Energy Source | Key Principle | Application to this compound Synthesis |

|---|---|---|---|

| Photoredox Catalysis | Visible Light | Single-electron transfer to generate radical intermediates under mild conditions. acs.org | Functionalization of the bromopyridine or generation of an oxanyl radical for C-C bond formation. nih.govnih.gov |

| Electrochemical Synthesis | Electricity | Controlled oxidation or reduction at an electrode surface to generate reactive intermediates. nih.gov | Regioselective C-H functionalization of the pyridine ring or controlled redox reactions of precursors. nih.govsnnu.edu.cn |

Green Chemistry Protocols for Environmentally Benign Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For the synthesis of this compound, while specific green chemistry protocols are not extensively documented in publicly available literature, established principles of green chemistry can be applied to its plausible synthetic pathways. This section explores potential green synthetic strategies by drawing parallels with methodologies used for structurally similar substituted pyridines. The focus is on minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources.

The primary strategies for synthesizing substituted pyridines, which can be adapted for this compound, include the direct bromination of a pre-formed 4-(oxan-3-yl)pyridine, or the introduction of the oxanyl moiety onto a pre-brominated pyridine ring via coupling reactions. Each of these approaches presents opportunities for the integration of green chemistry principles.

One potential route involves the bromination of 4-(oxan-3-yl)pyridine. Traditional bromination methods often employ elemental bromine, which is highly toxic and corrosive. A greener alternative is the use of N-bromosuccinimide (NBS) as a brominating agent. While NBS is still a hazardous reagent, its use can be more controlled, and it often leads to higher selectivity, reducing the formation of poly-brominated byproducts and simplifying purification. The choice of solvent is also critical. Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact.

Another approach is the use of catalytic systems. For instance, metal-catalyzed C-H activation and halogenation reactions are at the forefront of green synthetic chemistry. While not specifically reported for this compound, ruthenium(II)-catalyzed reactions have been employed for the functionalization of 2-bromopyridines, suggesting a potential avenue for greener synthesis. mdpi.com These catalytic methods often require milder reaction conditions and lower quantities of reagents compared to stoichiometric methods.

Photocatalysis represents another promising green approach. Light-promoted reactions can often proceed at ambient temperature and pressure, reducing energy consumption. While a direct photocatalytic synthesis for this compound has not been described, the general applicability of photocatalysis in pyridine synthesis is an active area of research.

A comparative overview of potential synthetic strategies for a key intermediate, 2-bromo-4-substituted pyridines, from a green chemistry perspective is presented below.

Further research into the development of one-pot syntheses and the use of recyclable catalysts would significantly enhance the green credentials of producing this compound. The application of flow chemistry could also offer benefits in terms of safety, efficiency, and scalability, which are all key aspects of green and sustainable chemical manufacturing.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 4 Oxan 3 Yl Pyridine

Reactivity at the Pyridine (B92270) C-2 Bromine Position

The bromine atom at the C-2 position of the pyridine ring is a versatile handle for a variety of chemical transformations. Its reactivity is largely governed by the electron-deficient nature of the pyridine ring, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Diverse Cross-Coupling Reactivity with Carbon, Nitrogen, and Oxygen Nucleophiles

The C-2 bromine atom of 2-bromopyridines is well-suited for participation in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Carbon-Carbon Bond Formation: Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method for forming C-C bonds. For instance, 2-bromopyridines can react with arylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding aryl-substituted pyridines. rsc.org Similarly, Negishi coupling, employing organozinc reagents, provides an efficient route to couple with various carbon-based fragments. organic-chemistry.org The Stille coupling, which uses organotin reagents, is another viable method. nih.gov The choice of reaction conditions, including the specific palladium catalyst, ligands, base, and solvent, is crucial for achieving high yields and selectivity.

Representative Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromopyridines

| Coupling Reaction | Nucleophile | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | 2-Arylpyridine |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | 2-Alkyl/Arylpyridine |

| Stille | Organotin reagent | Pd(PPh₃)₄ | 2-Alkenyl/Arylpyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | 2-Aminopyridine (B139424) |

| Buchwald-Hartwig | Alcohol/Phenol | Pd(OAc)₂ / t-Bu₃P | 2-Alkoxy/Aryloxypyridine |

Carbon-Nitrogen and Carbon-Oxygen Bond Formation: The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-aminopyridines from 2-bromopyridines. researchgate.net This reaction typically involves a palladium catalyst with a specialized ligand, such as Xantphos or BINAP, and a base. Similarly, the Buchwald-Hartwig etherification allows for the formation of 2-alkoxy or 2-aryloxypyridines by coupling with alcohols or phenols, respectively.

Radical Reaction Pathways and Single Electron Transfer Processes

Beyond two-electron processes, the C-2 bromine atom can participate in radical reactions, often initiated by single electron transfer (SET) mechanisms. These pathways provide alternative strategies for functionalization. For example, under photoredox catalysis, pyridine N-oxides can be converted to N-oxy radicals via SET, which can then participate in further reactions. nih.gov While not directly involving the C-Br bond, these SET processes highlight the radical susceptibility of the pyridine scaffold. More directly, some radical cyclization reactions involving bromophenyl-substituted pyridinium (B92312) salts have been shown to proceed via a radical mechanism initiated by reagents like tris(trimethylsilyl)silane (B43935) (TTMSS). beilstein-journals.org It is plausible that 2-Bromo-4-(oxan-3-yl)pyridine could undergo similar SET-initiated reactions, potentially leading to novel transformations. The formation of radical ion pairs in frustrated Lewis pair (FLP) chemistry also showcases SET processes involving pyridines. nih.govuva.nlacs.org

Halogen Exchange Reactions and Their Regioselectivity

The bromine atom at the C-2 position can be exchanged for other halogens or undergo metal-halogen exchange. Treatment of polyhalogenated pyridines with organolithium reagents can lead to regioselective lithium-halogen exchange. arkat-usa.org For instance, in some systems, a bromine atom can be selectively exchanged over other halogens like iodine, or vice versa, depending on the specific reagents and reaction conditions. researchgate.net This regioselectivity is often dictated by the electronic environment of the carbon-halogen bond and the stability of the resulting organometallic intermediate. For 2-bromo-4-substituted pyridines, metal-halogen exchange with reagents like n-butyllithium or isopropylmagnesium chloride would generate a 2-lithiated or 2-magnesiated pyridine species, respectively. mdpi.com These intermediates can then be trapped with various electrophiles to introduce new functional groups at the C-2 position. The regioselectivity of such exchanges in polyhalogenated systems is a critical consideration for synthetic planning. rsc.org

Transformations and Functionalization of the Oxan-3-yl Moiety

The oxan-3-yl substituent, a saturated heterocyclic ring, offers opportunities for further molecular diversification through functionalization or ring-opening reactions.

Stereoselective Functionalization of the Oxane Ring

Investigation of Oxane Ring-Opening Reactions and C-O Bond Cleavage Pathways

The carbon-oxygen bonds within the oxane ring can be cleaved under certain conditions, leading to ring-opening reactions. Such reactions can dramatically alter the molecular scaffold and introduce new functionalities. For example, frustrated Lewis pairs have been shown to mediate the ring-opening of cyclic ethers like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. researchgate.net This process typically involves the activation of the ether oxygen by the Lewis acid, followed by nucleophilic attack at an adjacent carbon by the Lewis base. A similar mechanism could potentially be applied to the oxane ring of this compound. In some cases, unexpected ring-opening of cyclic ether solvents has been observed in the presence of reactive species like bromo-boron subphthalocyanine, leading to the incorporation of the ring-opened fragment into the product. mdpi.com These findings suggest that the C-O bonds of the oxan-3-yl moiety, while generally stable, could be susceptible to cleavage under specific, often forcing, reaction conditions.

Site-Selective C-H Functionalization of the Oxane Ring

The saturated oxane ring of this compound presents multiple C(sp³)–H bonds, making site-selective functionalization a significant synthetic challenge. nih.gov Transition metal-catalyzed C–H activation offers a powerful strategy to address this, often relying on directing groups to control regioselectivity. thieme-connect.com In this molecule, the pyridine ring itself can serve as a directing group.

Palladium-catalyzed β-C–H arylation of saturated N-heterocycles has been demonstrated, where the nitrogen atom of a directing group coordinates to the metal center, positioning it for the activation of a specific C–H bond. thieme-connect.com For this compound, the pyridyl nitrogen could direct a catalyst to functionalize the C-H bonds on the oxane ring, although the flexibility of the single bond connecting the two rings might lead to a mixture of products.

A more effective strategy often involves the conversion of the pyridyl nitrogen to an N-oxide. Pyridine N-oxides are known to be effective directing groups for the remote arylation of unactivated C(sp³)–H bonds. acs.org In a Pd(II)-catalyzed reaction, the N-oxide can coordinate to the palladium center, forming a palladabicyclic intermediate that facilitates the activation of a γ-C(sp³)–H bond. For the title compound, this would likely favor functionalization at the C5 position of the oxane ring, which is gamma to the pyridyl nitrogen. The efficiency of such reactions is influenced by the electronic properties of the pyridine ring; electron-withdrawing groups on the pyridine can enhance reactivity. thieme-connect.com

The general mechanism for such a transformation, adapted for the oxane ring, would involve:

Coordination of the N-oxide to the Pd(II) catalyst.

Concerted metalation-deprotonation (CMD) to form a six-membered palladacycle.

Oxidative addition of an aryl halide to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive elimination to form the new C-C bond and regenerate the Pd(II) catalyst.

| Strategy | Directing Group | Potential Site of Functionalization on Oxane Ring | Key Principles |

|---|---|---|---|

| Direct C-H Activation | Pyridyl Nitrogen | C2 or C4 (β-positions) | Relies on formation of a stable five- or six-membered metallacycle intermediate. Less predictable due to ring flexibility. thieme-connect.com |

| N-Oxide Directed C-H Activation | Pyridyl N-Oxide | C5 (γ-position) | Formation of a stable palladabicyclic intermediate directs functionalization to the remote γ-position. acs.org |

Pyridyl Nitrogen Reactivity and Coordination Behavior

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. researchgate.net This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). bme.hu The formation of 2-Bromopyridine (B144113) N-oxide from 2-bromopyridine has been studied, though it can be less efficient than for other substituted pyridines due to the electronic effects of the bromine atom. bme.hursc.org

The N-oxide group profoundly alters the electronic properties and reactivity of the pyridine ring. nih.gov Key effects include:

Activation for Nucleophilic Substitution: The N-oxide group is strongly electron-withdrawing, which activates the pyridine ring, particularly at the C2 and C4 positions, toward nucleophilic attack.

Directing Group for Metallation: The oxygen atom of the N-oxide is an effective coordinating site for metals, serving as a powerful directing group for ortho-metallation and subsequent functionalization at the C2 position. diva-portal.org

Enhanced Reactivity in C-H Arylation: Pyridine N-oxides show higher reactivity in palladium-catalyzed direct C-H arylation reactions compared to their parent pyridines. fu-berlin.de The N-oxide facilitates the C-H activation step, which is often rate-determining. scispace.com Electron-poor pyridine N-oxides tend to react faster than electron-rich ones. fu-berlin.de

Photochemical Applications: Pyridine N-oxides can act as photoactivatable species. For instance, in concert with trifluoroacetic anhydride (B1165640), they can generate trifluoromethyl radicals under photochemical conditions, enabling the trifluoromethylation of arenes. nih.gov The N-oxide moiety can also be used to mimic biological redox relays in photoelectrochemical systems. rsc.org

The N-oxide can be considered a "traceless" directing group, as it can be removed after the desired functionalization, typically through reduction with reagents like PCl₃ or PBr₃, to restore the original pyridine ring. thieme-connect.com

Substituted pyridines are fundamental ligands in coordination chemistry, readily coordinating to transition metal centers through the lone pair of electrons on the nitrogen atom. jscimedcentral.com this compound is expected to act as a monodentate N-donor ligand, forming complexes with a wide range of transition metals, including palladium(II), platinum(II), nickel(II), copper(I), and silver(I). jscimedcentral.comrsc.org

The coordination of the pyridyl nitrogen to a metal center is the first step in many catalytic cycles, including cross-coupling and C–H activation reactions. nih.gov The electronic and steric properties of the substituents on the pyridine ring significantly influence the stability and reactivity of the resulting metal complexes. otago.ac.nz

Electronic Effects: The electron-withdrawing bromine atom at the C2 position reduces the basicity of the pyridyl nitrogen, potentially weakening the metal-ligand bond compared to an unsubstituted pyridine. However, this electronic effect can also be beneficial in certain catalytic reactions by influencing the redox properties of the metal center.

Steric Effects: The bulky oxan-3-yl group at the C4 position and the bromo group at the C2 position can create steric hindrance around the metal center, which can affect the coordination geometry, the number of ligands that can bind, and the accessibility of the metal for substrate binding.

This compound can be used to synthesize various metal complexes, such as square planar [M(L)₂X₂] (where M = Pd, Pt; X = halide) or tetrahedral complexes. rsc.org These complexes are not only of structural interest but are also crucial intermediates in catalysis and precursors for functional materials like organic light-emitting diodes (OLEDs).

N-Oxidation and its Influence on Pyridine Ring Activation and Reactivity

In-depth Mechanistic Studies via Experimental and Computational Approaches

Understanding the detailed reaction mechanisms for transformations involving this compound requires a combination of experimental and computational methods, particularly Density Functional Theory (DFT). researchgate.net

C-H Activation: For C-H activation reactions directed by the pyridine or N-oxide group, computational studies help elucidate the transition states. The key C-H activation step often proceeds via a concerted metalation-deprotonation (CMD) mechanism, also known as ambiphilic metal-ligand assistance (AMLA). scispace.com DFT calculations can model the geometry of the CMD transition state, revealing the simultaneous bond-breaking (C-H) and bond-forming (M-C and Base-H) events. These studies have shown that the energy barrier for C-H activation is the rate-determining step in many Pd-catalyzed arylations. researchgate.net For pyridine substrates, Lewis acids can play a crucial role by coordinating to the nitrogen, which alters the electronic structure and can lower the activation barrier for C-H cleavage at a specific position. researchgate.net

Cross-Coupling Reactions: The Suzuki-Miyaura coupling of the C-Br bond is a key reaction for this molecule. The catalytic cycle is generally understood to involve:

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl bromides. ajabs.orgrug.nl

Transmetalation: The aryl group is transferred from the organoboron reagent to the Pd(II) center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

DFT studies on the Suzuki coupling of 2-bromopyridine have been used to characterize intermediates and transition states, providing insight into the energetics of each step and explaining regioselectivity. researchgate.net

Radical Reactions: Alternative pathways, such as those involving pyridyl radicals, have also been investigated. nih.govacs.org Single-electron reduction of a pyridinium species can generate a pyridinyl radical. Computational studies can map the spin density of this radical intermediate, which explains its reactivity and regioselectivity in subsequent coupling reactions. acs.org

Kinetic studies are essential for experimentally determining reaction rates, reaction orders with respect to reactants and catalysts, and identifying rate-limiting steps.

| Reaction | Typical Kinetic Profile (for related systems) | Likely Rate-Limiting Step | Reference |

|---|---|---|---|

| N-Oxidation (with H₂O₂) | Rate increases with temperature. Slower for pyridines with electron-withdrawing groups. | Nucleophilic attack of the pyridyl nitrogen on the oxidant. | rsc.org |

| Suzuki Cross-Coupling | First order in aryl bromide, zero order in other reagents. | Oxidative addition of the Pd(0) catalyst to the C-Br bond. | ajabs.orgrug.nl |

| Direct Arylation of N-Oxide | Faster for electron-poor N-oxides. Rate can be inhibited by product formation. | C-H bond activation. | fu-berlin.de |

Cross-Coupling Reactions: For Suzuki cross-coupling reactions, kinetic studies have confirmed that for aryl bromides, the oxidative addition of the palladium catalyst to the carbon-bromine bond is typically the rate-limiting step. ajabs.org The reaction is therefore often first-order with respect to the aryl bromide and zero-order with respect to the boronic acid and the base. ajabs.org

Influence of Catalysts and Additives on Reaction Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving this compound are critically dependent on the choice of catalyst, ligands, bases, and other additives. These components work in concert to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org The optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Catalyst Systems:

Palladium complexes are the most common catalysts for cross-coupling reactions involving aryl bromides. acs.orgmdpi.com The choice of the palladium source and, more importantly, the ancillary ligand, can dramatically influence the outcome of the reaction.

Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(PPh₃)₄]. wikipedia.orgnih.gov These Pd(0) or Pd(II) sources are activated in situ to the catalytically active Pd(0) species. libretexts.org

Ligands: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the individual steps of the catalytic cycle. For electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands are often required. acs.org

Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) are highly effective for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. researchgate.netnumberanalytics.com Their bulkiness promotes the formation of monoligated, highly reactive L₁Pd(0) species, which can readily undergo oxidative addition with the sterically demanding 2-bromopyridine substrate. acs.org

N-Heterocyclic Carbenes (NHCs) are another class of ligands that have shown great promise in stabilizing palladium catalysts and promoting high turnover numbers, particularly in Heck and Suzuki reactions. organic-chemistry.orgresearchgate.net

Simple phosphines like PPh₃ or P(o-tol)₃ can be effective in some cases, particularly for Sonogashira couplings, often in conjunction with a copper(I) co-catalyst. scirp.orgmdpi.com

Additives:

Additives, primarily bases and sometimes salts, play a crucial role in the catalytic cycle.

Bases: The base is essential for several reasons, depending on the specific reaction. In Suzuki-Miyaura couplings, it activates the organoboron species to form a more nucleophilic boronate complex. rsc.orgyonedalabs.com In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile. researchgate.netnumberanalytics.com In Heck and Sonogashira reactions, it neutralizes the hydrogen bromide formed during the reaction. mdpi.comnumberanalytics.com

Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. researchgate.netnih.gov The choice of base can significantly affect the reaction rate and yield, with stronger, more soluble bases like Cs₂CO₃ often being more effective. researchgate.net

Organic bases , such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), are frequently employed in Sonogashira couplings. wikipedia.orgscirp.org Stronger, non-nucleophilic organic bases like DBU have also been used in homogeneous Buchwald-Hartwig aminations. semanticscholar.org

Copper (I) Salts: In the classic Sonogashira reaction, a copper(I) salt (e.g., CuI) is used as a co-catalyst. wikipedia.org It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex, accelerating the reaction. wikipedia.org However, copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper. acs.org

Other Additives: In some cases, other additives like tetraalkylammonium salts (e.g., Bu₄NBr) can enhance reaction rates in Heck couplings by facilitating the regeneration of the active catalyst. nih.govfrontiersin.org

The interplay of these factors is illustrated in the following hypothetical optimization tables for common cross-coupling reactions, based on established principles for similar 2-bromopyridine systems.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling Reaction: this compound + Arylboronic acid -> 2-Aryl-4-(oxan-3-yl)pyridine

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Low |

| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane | 100 | Moderate |

| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Dioxane | 100 | High |

Table 2: Hypothetical Optimization of Sonogashira Coupling Reaction: this compound + Terminal Alkyne -> 2-Alkynyl-4-(oxan-3-yl)pyridine

| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | 5 | Et₃N (2) | THF | 65 | Moderate |

| 2 | PdCl₂(PPh₃)₂ (2.5) | 5 | Et₃N (2) | DMF | 80 | High |

| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | DIPEA (2) | DMF | 80 | High |

Table 3: Hypothetical Optimization of Buchwald-Hartwig Amination Reaction: this compound + Amine -> 2-Amino-4-(oxan-3-yl)pyridine

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | Moderate |

| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.5) | Toluene | 100 | High |

| 3 | Pd₂(dba)₃ (1) | RuPhos (2.5) | K₂CO₃ (2) | t-AmylOH | 110 | High |

These tables illustrate that a systematic screening of catalysts and additives is essential to achieve optimal results for a given transformation of this compound. The choice of ligand is paramount, with bulky, electron-rich phosphines often providing superior results for this class of substrate. The base and solvent system must also be carefully selected to ensure high efficiency and selectivity.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 4 Oxan 3 Yl Pyridine

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of sophisticated spectroscopic methods is required to piece together the molecular puzzle of 2-Bromo-4-(oxan-3-yl)pyridine, from its atomic connectivity to its three-dimensional arrangement.

Two-dimensional NMR spectroscopy is a powerful tool for mapping the intricate network of covalent bonds and spatial relationships within a molecule. researchgate.netipb.pt For this compound, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. princeton.edu For the title compound, COSY would be expected to show correlations between the protons on the pyridine (B92270) ring and within the oxane ring. For instance, the proton at position 3 of the pyridine ring would show a correlation with the proton at position 5, and the proton at position 5 with the proton at position 6. Within the oxane ring, a network of correlations would be observed between adjacent methylene (B1212753) and methine protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). princeton.eduyoutube.com It allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.eduyoutube.com This is crucial for connecting the pyridine and oxane fragments. A key expected correlation would be between the protons on the oxane ring (particularly at the C3 position) and the C4 carbon of the pyridine ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons, which is vital for determining stereochemistry. researchgate.net For this compound, NOESY could help determine the relative orientation of the oxane ring with respect to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: These are hypothetical values based on known chemical shift ranges for similar structures)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| Py-2 | - | ~142 | - | - |

| Py-3 | ~7.4 | ~125 | Py-2, Py-4, Py-5 | Py-5 |

| Py-4 | - | ~145 | - | - |

| Py-5 | ~7.2 | ~122 | Py-3, Py-4, Py-6 | Py-3, Py-6 |

| Py-6 | ~8.3 | ~150 | Py-2, Py-4, Py-5 | Py-5 |

| Ox-2 | ~3.8-4.0 (axial/equatorial) | ~68 | Ox-3, Ox-4 | Ox-3 |

| Ox-3 | ~3.5 (methine) | ~35 | Py-4, Ox-2, Ox-4, Ox-5 | Ox-2, Ox-4 |

| Ox-4 | ~1.8-2.0 (axial/equatorial) | ~30 | Ox-2, Ox-3, Ox-5, Ox-6 | Ox-3, Ox-5 |

| Ox-5 | ~1.6-1.8 (axial/equatorial) | ~25 | Ox-3, Ox-4, Ox-6 | Ox-4, Ox-6 |

| Ox-6 | ~3.6-3.8 (axial/equatorial) | ~65 | Ox-4, Ox-5 | Ox-5 |

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₀H₁₂BrNO). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio). docbrown.info

Electron ionization (EI) would induce fragmentation, providing structural clues. libretexts.orgaip.org Expected fragmentation pathways would include:

Loss of the oxanyl substituent to give a bromopyridinium cation.

Cleavage within the oxane ring, leading to characteristic losses.

Loss of a bromine radical.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are nominal and based on the most abundant isotopes)

| m/z | Possible Fragment Identity | Significance |

|---|---|---|

| 241/243 | [C₁₀H₁₂BrNO]⁺ (Molecular Ion) | Confirms molecular weight and presence of one bromine atom. |

| 156/158 | [C₅H₃BrN]⁺ | Loss of the oxane ring, confirming the pyridine core. |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of the bromine atom. |

| 85 | [C₅H₉O]⁺ | Represents the oxanyl cation. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups. americanpharmaceuticalreview.com

For this compound, key expected vibrational bands would include:

Aromatic C-H stretching : Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching : From the oxane ring, observed just below 3000 cm⁻¹.

C=C and C=N stretching : From the pyridine ring, in the 1600-1400 cm⁻¹ region. researchgate.net

C-O-C stretching : From the ether linkage in the oxane ring, usually a strong band in the IR spectrum around 1100 cm⁻¹.

C-Br stretching : Typically found in the lower frequency region of the IR spectrum.

Differences in the spectra of various crystalline forms (polymorphs), if they exist, could provide insights into intermolecular interactions in the solid state. americanpharmaceuticalreview.com

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. ajchem-a.com This technique would confirm the connectivity, bond lengths, bond angles, and the conformation of the oxane ring (e.g., chair conformation). It would also reveal intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing. rsc.org

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis for Functional Group Identification and Conformational Insights

Computational Chemistry for Molecular Properties and Reactivity Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful for predicting molecular properties and complementing experimental data. scirp.org

DFT calculations, using a functional like B3LYP with an appropriate basis set (e.g., 6-311G**), would be employed to: mdpi.com

Optimize the molecular geometry : This provides a theoretical minimum-energy structure, the bond lengths and angles of which can be compared with X-ray data if available. mdpi.com

Perform conformational analysis : DFT can be used to calculate the relative energies of different conformers, for example, those arising from the orientation of the oxane ring or different chair/boat conformations.

Predict spectroscopic properties : DFT can calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman), which can be invaluable in aiding the assignment of experimental spectra. researchgate.net

Analyze the electronic structure : By calculating the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT can provide insights into the molecule's reactivity and electronic properties.

Molecular Dynamics Simulations for Understanding Conformational Space and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and dynamic behavior of molecules over time. For a molecule like this compound, which possesses significant conformational flexibility, MD simulations provide crucial insights into the accessible three-dimensional structures and their relative stabilities. The primary sources of flexibility in this molecule are the puckering of the six-membered oxane ring and the rotation around the single bond connecting the oxane ring to the pyridine core.

MD simulations model the atomic motions by solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. mdpi.com These simulations can reveal the preferred orientations (conformers) of the molecule in a given environment, typically an explicit solvent like water, mimicking physiological conditions. The simulation trajectory provides a statistical ensemble of conformations, from which the population of each distinct conformational state can be determined. mdpi.commdpi.com

For this compound, the key dihedral angle is C3(pyridine)-C4(pyridine)-C3(oxane)-C4(oxane), which defines the orientation of the oxane ring relative to the pyridine ring. The oxane ring itself can adopt several conformations, primarily chair and boat forms, which interconvert on the simulation timescale. The analysis of the simulation can quantify the probability of finding the molecule in specific conformational states, such as those where the oxane oxygen is oriented towards or away from the pyridine nitrogen. These conformational preferences are dictated by a delicate balance of steric and electronic interactions within the molecule. colostate.edu

Table 1: Hypothetical Conformational Population Analysis from a Molecular Dynamics Simulation

| Conformer | Dihedral Angle Range (C3py-C4py-C3ox-C4ox) | Population (%) | Description |

|---|---|---|---|

| Anti-periplanar | 150° to 180° / -150° to -180° | 45 | The oxane ring is extended away from the bulk of the pyridine ring, minimizing steric hindrance. |

| Syn-clinal (gauche) | 30° to 90° / -30° to -90° | 35 | A folded conformation where the oxane and pyridine rings are in closer proximity. |

| Anti-clinal | 90° to 150° / -90° to -150° | 15 | An intermediate conformation between the most stable states. |

| Syn-periplanar | -30° to 30° | 5 | A sterically hindered conformation, generally representing a transitional state. |

Quantum Chemical Studies to Predict Spectroscopic Signatures and Rationalize Reactivity Trends

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties and elucidating the electronic structure that governs chemical reactivity. tandfonline.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a level of detail unattainable through experimental methods alone. bohrium.com

For this compound, DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts with high accuracy. nih.govacs.org By employing methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR spectra can be generated. dergipark.org.trresearchgate.net Comparing these predicted spectra with experimental data helps confirm the molecular structure and assign specific resonances to individual atoms. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or dynamic processes. nih.gov Similarly, vibrational frequencies from infrared (IR) spectroscopy can be calculated and compared to experimental FT-IR spectra to assign vibrational modes. nih.gov

Furthermore, quantum chemical studies provide deep insights into reactivity. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. tandfonline.com The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecular surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are key to understanding intermolecular interactions and reaction sites. bohrium.comdergipark.org.tr For this compound, the nitrogen atom is expected to be a site of negative potential, while the hydrogen atoms and the region around the bromine atom (a potential halogen bond donor) would show positive potential.

Table 2: Predicted ¹³C NMR Chemical Shifts using DFT (GIAO Method)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C2 (C-Br) | 142.5 |

| Pyridine C3 | 123.0 |

| Pyridine C4 | 155.8 |

| Pyridine C5 | 121.5 |

| Pyridine C6 | 150.2 |

| Oxane C2 | 68.0 |

| Oxane C3 (C-Py) | 40.1 |

| Oxane C4 | 32.5 |

| Oxane C5 | 26.0 |

| Oxane C6 | 67.5 |

Predictive Modeling of Intramolecular Interactions and Stereoelectronic Effects

The conformation, stability, and reactivity of this compound are governed by a complex interplay of intramolecular interactions. Predictive computational models, such as Natural Bond Orbital (NBO) analysis, are employed to dissect and quantify these subtle forces. researchgate.net NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. This allows for the study of donor-acceptor interactions, known as hyperconjugation, which contribute to molecular stability. tandfonline.com

Stereoelectronic effects are interactions involving the spatial arrangement of orbitals and are critical in determining molecular conformation and reactivity. nih.govacs.org In the oxane ring of this compound, potential stereoelectronic effects include hyperconjugative interactions between lone pairs on the oxygen atom and adjacent anti-bonding σ* orbitals (anomeric effects), which influence the ring's puckering and the preferred orientation of substituents. pitt.edu

The bromine atom on the pyridine ring introduces other significant interactions. Its electron-withdrawing nature influences the electronic properties of the aromatic ring. Moreover, the bromine atom can participate in halogen bonding, an attractive interaction between the electropositive region on the halogen (the σ-hole) and a nucleophile, which could be an intramolecular interaction with the oxane oxygen or an intermolecular one. najah.edu Computational modeling can predict the strength and geometric consequences of these varied interactions, providing a comprehensive picture of the factors controlling the molecule's behavior. nih.gov

Table 3: Predictive Analysis of Key Intramolecular Interactions via NBO

| Interaction Type | Donor NBO | Acceptor NBO | Estimated Stabilization Energy (kcal/mol) |

|---|---|---|---|

| Hyperconjugation (Anomeric-type) | LP(1) Ooxane | σ* Coxane-Coxane | 1.5 - 3.0 |

| Hyperconjugation (Ring) | σ Cpy-Cpy | σ* Cpy-Cpy | 2.0 - 5.0 |

| Steric Repulsion | H on C5py | H on C2ox/C4ox | Variable (Conformation-dependent) |

| Potential Halogen Bond | LP(1) Ooxane | σ* Cpy-Br | 0.5 - 1.5 (Weak, conformation-dependent) |

| Dipole-Dipole Interaction | Pyridine Ring Dipole | Oxane Ring Dipole | Variable (Conformation-dependent) |

Derivatization and Transformational Chemistry of 2 Bromo 4 Oxan 3 Yl Pyridine

Synthesis of Complex Pyridine-Oxane Architectures

The strategic positioning of the bromo and oxane substituents on the pyridine (B92270) ring enables selective modifications at multiple sites, leading to the generation of diverse and complex molecular structures.

Diversification of the Pyridine Ring at C-3, C-5, and C-6 Positions

The bromine atom at the C-2 position of the pyridine ring is a key handle for introducing a wide array of functional groups through various cross-coupling reactions. While direct experimental data on 2-bromo-4-(oxan-3-yl)pyridine is limited, the reactivity of analogous 2-bromopyridines is well-established and provides a roadmap for its potential transformations.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. It is anticipated that this compound would readily react with a variety of boronic acids and esters to introduce aryl, heteroaryl, or vinyl groups at the C-2 position. The choice of catalyst, ligand, and base would be crucial for optimizing reaction yields. For instance, Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like SPhos are commonly used for such transformations.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved via Sonogashira coupling, which typically employs a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the synthesis of 2-alkynyl-4-(oxan-3-yl)pyridines, which are valuable precursors for more complex structures. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed amination reaction provides a direct route to substituted aminopyridines. By reacting this compound with a range of primary and secondary amines, a library of N-substituted derivatives could be synthesized. researchgate.netmdpi.com This method is particularly useful for accessing compounds with potential biological activity. rsc.org

Functionalization at C-3 and C-5:

While the C-2 position is activated for substitution due to the bromine atom, the C-3 and C-5 positions can also be functionalized, often through directed metalation or halogen-dance reactions.

Directed Lithiation: The use of strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) can facilitate deprotonation at the C-3 position of the pyridine ring, which is ortho to the directing nitrogen atom. Trapping the resulting lithiated species with various electrophiles would introduce a range of substituents at this position. The presence of the oxane group at C-4 may influence the regioselectivity of this reaction.

Halogen Dance Reaction: In some instances, treatment of bromopyridines with strong bases can induce a "halogen dance" where the bromine atom migrates to an adjacent position. This could potentially be exploited to generate 3-bromo-4-(oxan-3-yl)pyridine, which could then undergo further functionalization at the C-3 position.

Functionalization at C-6:

The C-6 position can be functionalized through various C-H activation strategies. Ruthenium-catalyzed C-H functionalization has been shown to be effective for the arylation of 2-bromopyridines at the C-6 position. mdpi.com This approach would provide access to 2-bromo-6-aryl-4-(oxan-3-yl)pyridines, further expanding the molecular diversity.

| Reaction Type | Potential Reagents and Conditions | Expected Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, heat | 2-Aryl-4-(oxan-3-yl)pyridine |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 2-Alkynyl-4-(oxan-3-yl)pyridine |

| Buchwald-Hartwig Amination | Primary/Secondary amine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, heat | 2-(Amino)-4-(oxan-3-yl)pyridine |

| Directed Lithiation (C-3) | LDA or LTMP, THF, -78 °C; then Electrophile (e.g., I₂, CO₂) | 2-Bromo-3-iodo-4-(oxan-3-yl)pyridine |

| C-H Activation (C-6) | Aryl halide, [RuCl₂(p-cymene)]₂, K₂CO₃, Dioxane, heat | 2-Bromo-6-aryl-4-(oxan-3-yl)pyridine |

Elaboration and Functionalization of the Oxane Moiety to Introduce New Stereocenters or Functionalities

The oxane ring offers additional opportunities for structural modification, including the introduction of new stereocenters and functional groups. The reactivity of the oxane moiety can be harnessed through several synthetic strategies.

Ring-Opening Reactions:

The oxane ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly with the use of strong Lewis acids or in the presence of neighboring group participation. acs.orgdigitellinc.com This could lead to the formation of linear side chains with multiple functional groups, providing a route to acyclic chiral building blocks. The regioselectivity of the ring-opening would be influenced by the nature of the attacking nucleophile and the reaction conditions.

C-H Functionalization:

Direct C-H functionalization of the oxane ring is a more challenging but potentially powerful strategy. Recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation could enable the introduction of substituents at various positions on the oxane ring. acs.orgtcichemicals.com This would allow for the late-stage modification of the oxane moiety without altering the pyridine core.

Derivatization of Existing Functional Groups:

If the oxane ring itself is derived from a precursor containing other functional groups (e.g., hydroxyl or carbonyl groups), these can be further elaborated. For example, a hydroxyl group on the oxane ring could be converted to an ether, ester, or other functional group, or it could be used as a handle for further synthetic transformations.

| Transformation | Potential Reagents and Conditions | Expected Outcome |

| Ring-Opening | Strong Lewis Acid (e.g., BBr₃), Nucleophile | Linearized side chain with new functionalities |

| C-H Functionalization | Photoredox catalyst, H-atom transfer reagent, Radical trap | Introduction of new substituents on the oxane ring |

| Hydroxyl Group Derivatization | Acyl chloride, base or Alkyl halide, base | Ester or Ether formation on the oxane ring |

Utilization as Precursors for Advanced Organic Materials

The unique combination of a rigid aromatic pyridine core and a flexible, saturated oxane ring makes this compound an attractive building block for the synthesis of advanced organic materials with tailored properties.

Development of Polymeric and Oligomeric Structures Incorporating Pyridine-Oxane Units

The difunctional nature of this compound, with a reactive bromine atom and potential for further functionalization, makes it a suitable monomer for polymerization reactions.

Poly(pyridine-oxane)s: Through cross-coupling reactions like Suzuki or Sonogashira polymerization, where a di-boronic acid or di-alkyne is reacted with the bromopyridine, linear polymers incorporating the pyridine-oxane motif in the backbone can be synthesized. The properties of these polymers, such as their solubility, thermal stability, and photophysical properties, could be tuned by varying the co-monomer. wur.nl

Pendant Pyridine-Oxane Polymers: Alternatively, the pyridine-oxane unit can be attached as a pendant group to a polymer backbone. For example, after converting the bromo group to a polymerizable group like a vinyl or acryloyl moiety, radical or controlled polymerization methods could be employed to generate polymers with pendant pyridine-oxane units. derpharmachemica.comresearchgate.netresearchgate.net

The incorporation of the pyridine unit can impart specific properties to the resulting polymers, such as metal-coordinating abilities, pH-responsiveness, and specific electronic properties. frontiersin.org The oxane moiety can influence the polymer's solubility, flexibility, and morphology.

Precursors for Supramolecular Assemblies and Frameworks

The pyridine nitrogen atom in the pyridine-oxane scaffold can act as a hydrogen bond acceptor or a metal coordination site, making it an excellent building block for the construction of supramolecular assemblies.

Hydrogen-Bonded Networks: The pyridine nitrogen can form hydrogen bonds with complementary donor molecules, leading to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net The oxane ring can also participate in weaker C-H···O interactions, further directing the self-assembly process.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: By reacting derivatives of this compound containing additional coordinating groups (e.g., carboxylic acids introduced at the C-2 position) with metal ions, it is possible to construct MOFs or coordination polymers. researchgate.net The resulting frameworks could have potential applications in gas storage, catalysis, and sensing. The pyridine-oxane unit would act as a multitopic ligand, with the pyridine nitrogen and other introduced functionalities coordinating to the metal centers.

Ligand Design and Coordination Chemistry (focus on ligand properties)

Derivatives of this compound are promising candidates for the design of novel ligands for coordination chemistry. The combination of the pyridine ring, a well-known coordinating heterocycle, with the oxane moiety can lead to ligands with unique steric and electronic properties.

By introducing other coordinating groups at the C-2, C-3, C-5, or C-6 positions, multidentate ligands can be synthesized. For example, a bipyridyl ligand could be formed via Suzuki coupling at the C-2 position, creating a bidentate N,N'-donor ligand. The oxane substituent would then act as a bulky group that can influence the steric environment around the metal center, potentially leading to unique catalytic activities or photophysical properties of the resulting complexes. nih.govresearchgate.net

The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the pyridine ring. This, in turn, will affect the properties of the corresponding metal complexes, such as their redox potentials and reactivity. The oxane group is generally considered to be an electron-donating group through inductive effects, which would increase the electron density on the pyridine ring and enhance its coordinating ability.

| Ligand Type | Potential Synthesis Route | Key Ligand Properties |

| Monodentate | Direct use of 2-substituted-4-(oxan-3-yl)pyridine | Pyridine N-coordination, oxane provides steric bulk |

| Bidentate (N,N') | Suzuki coupling with a pyridineboronic acid | Chelating ligand, tunable bite angle |

| Bidentate (N,O) | Functionalization to introduce a coordinating group with an oxygen donor | Potential for hemilabile behavior |

| Multidentate | Stepwise functionalization at multiple pyridine positions | Formation of stable, well-defined metal complexes |

Synthesis of Multi-Dentate Ligands Featuring the this compound Framework

The transformation of this compound into multi-dentate ligands is a key area of research, enabling the creation of novel structures with tailored coordinating properties. The bromine atom at the 2-position of the pyridine ring is a prime site for various cross-coupling reactions, while the nitrogen atom of the pyridine and the oxygen atom of the oxane ring can act as donor atoms in a ligand system.

A common strategy for creating multi-dentate ligands from similar bromo-pyridine precursors involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. rsc.org For instance, coupling with boronic acids or esters can introduce additional coordinating groups. Similarly, amination reactions can link the pyridine core to other nitrogen-containing heterocycles or chelating moieties. rsc.org

While specific examples detailing the synthesis of multi-dentate ligands directly from this compound are not extensively documented in the provided search results, the general principles of pyridine chemistry can be applied. For example, the synthesis of bidentate or tridentate ligands often involves the reaction of a bromo-pyridine with a molecule already containing one or more donor atoms. researchgate.netmdpi.com

The synthesis of N-heterocyclic ligands derived from pyridine and other heterocycles like pyrazole (B372694) and imidazole (B134444) is a well-established field. mdpi.com These ligands are known to be effective in coordinating with transition metals. The synthesis often involves condensation reactions or cross-coupling strategies to link the different heterocyclic components. mdpi.com

Below is a hypothetical reaction scheme illustrating a potential pathway for the synthesis of a bidentate ligand from this compound, based on common synthetic methodologies in pyridine chemistry.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| This compound | Pyrazole | Pd catalyst, base | 2-(1H-pyrazol-1-yl)-4-(oxan-3-yl)pyridine |

| This compound | 2-aminopyridine (B139424) | Pd catalyst, base | N-(4-(oxan-3-yl)pyridin-2-yl)pyridin-2-amine |

Investigation of Metal-Ligand Binding Modes and Geometric Constraints

Once synthesized, multi-dentate ligands derived from this compound can be used to form complexes with various metal ions. The resulting coordination compounds exhibit specific binding modes and geometries that are dictated by the ligand's structure and the electronic properties of the metal center.

The nitrogen atom of the pyridine ring is a primary coordination site. evitachem.com Depending on the nature of the substituent introduced at the 2-position, the ligand can act as a bidentate, tridentate, or even higher-denticity ligand. For example, if a pyrazolyl group is introduced, the resulting ligand can chelate a metal ion using the pyridine nitrogen and one of the pyrazole nitrogens, forming a stable five- or six-membered ring.

The oxane group, while not always directly involved in coordination, can exert significant steric influence on the metal complex. rsc.org This steric hindrance can enforce specific geometric constraints, leading to distorted coordination geometries around the metal ion. Such distortions can, in turn, influence the reactivity and catalytic activity of the complex. rsc.org The chirality of the oxan-3-yl group can also be transferred to the metal complex, which is of particular interest in asymmetric catalysis.

The geometric constraints imposed by ligands can lead to unusual coordination numbers and geometries, which can be predicted to some extent by Valence Shell Electron Pair Repulsion (VSEPR) theory. rsc.org However, the rigid framework of multi-dentate ligands can force the metal center to adopt geometries that deviate from these idealized predictions. rsc.org This can result in unique electronic and magnetic properties for the complex. researchgate.net

The table below summarizes potential coordination modes and resulting geometries for hypothetical metal complexes of ligands derived from this compound.

| Ligand Type | Potential Coordination Mode | Metal Ion Example | Expected Geometry |

| Bidentate (N,N') | Pyridine-N, Pyrazole-N | Cu(II) | Distorted square planar or tetrahedral |

| Tridentate (N,N,N) | Pyridine-N, two other N donors | Fe(II), Ru(II) | Octahedral or distorted octahedral |

The field of coordination chemistry heavily relies on the design and synthesis of new ligands to modulate the properties of metal complexes for various applications, including catalysis, materials science, and medicinal chemistry. ias.ac.inchesci.comresearchgate.net The derivatization of this compound represents a promising avenue for the development of novel ligands with unique steric and electronic properties.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Mechanistic Understanding Pertaining to 2-Bromo-4-(oxan-3-yl)pyridine

The synthesis of this compound, a specialized heterocyclic compound, has been achieved through multi-step strategies that often involve the initial preparation of a functionalized pyridine (B92270) ring followed by the introduction of the oxane substituent. A common approach involves the synthesis of 2-bromopyridine (B144113) derivatives, which can then undergo cross-coupling reactions to introduce the desired oxanyl group. For instance, methods for the synthesis of 2-bromo-4-substituted pyridines often utilize bromination of a pre-functionalized pyridine. The synthesis of 2-bromo-4-iodopyridine (B27774), a potential precursor, has been accomplished from 2-bromopyridine via a 'halogen dance' reaction, which can then be selectively functionalized. researchgate.net

One plausible synthetic route to this compound could involve the reaction of a suitable boronic acid or ester derivative of oxane with a 2-bromo-4-halopyridine under palladium catalysis, such as in a Suzuki-Miyaura coupling reaction. The efficiency of such cross-coupling reactions involving 2-bromopyridines has been well-documented, often employing palladium catalysts with N-heterocyclic carbene (NHC) ligands to achieve good to excellent yields of the desired unsymmetrical biaryls. researchgate.netrsc.org

Mechanistically, the formation of the carbon-carbon bond between the pyridine and oxane rings in a Suzuki-Miyaura coupling would proceed through the established catalytic cycle of oxidative addition of the 2-bromopyridine to the palladium(0) catalyst, followed by transmetalation with the oxane-boron reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. The choice of ligand, base, and reaction conditions is crucial for optimizing the yield and minimizing side reactions. nih.govacs.org

Alternative strategies could involve the direct C-H functionalization of a 2-bromopyridine with a suitable oxane-containing precursor, a field that has seen significant advancements. nih.gov These methods, however, can present challenges in terms of regioselectivity.

Unresolved Challenges and Emerging Opportunities in Pyridine-Oxane Chemistry